Ortho-Methoxycarbonyl Substituent: Differential Solubility and Polarity Profile
The target compound carries an ortho-methoxycarbonyl (-COOCH3) group on the diazo phenyl ring, whereas the closest commercial BON pigments (e.g., C.I. Pigment Red 57:1 precursor) bear a para-methyl group and a sulfonic acid group. The methoxycarbonyl group is less polar and non-ionizable compared to the sulfonic acid group, predicting lower water solubility and reduced acid/base sensitivity . Quantitative solubility data for the target compound in standard solvents (water, ethanol, acetone) are not available in the public domain; however, class-level inference based on Hansen solubility parameter calculations indicates a shift toward higher compatibility with medium-polarity organic solvents relative to sulfonated analogs .
| Evidence Dimension | Predicted aqueous solubility and polarity |
|---|---|
| Target Compound Data | No ionizable sulfonic acid group; methoxycarbonyl substituent only |
| Comparator Or Baseline | C.I. Pigment Red 57:1 precursor (4-[(4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthoic acid): contains -SO3H group |
| Quantified Difference | Qualitative difference only; no published numerical solubility data located |
| Conditions | Class-level comparison based on substituent electronic properties |
Why This Matters
Lower water solubility reduces bleeding in humid environments and improves compatibility with non-aqueous ink and coating formulations, making this compound preferable for solvent-based printing inks where sulfonated pigments fail.
